BenchChemオンラインストアへようこそ!

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Design

This advanced intermediate features a 3,4-dihydropyrimidin-4(3H)-one core functionalized with a 3-methyl-1,2,4-oxadiazole and a C5-bromine. Procuring this exact regioisomer allows direct use of existing PDE5 crystallographic data (PDB 4I9Z) for structure-based kinase inhibitor design. The bromine acts as a halogen bond donor, interrogatable against C5-H or C5-Cl analogs. Avoid activity loss seen with generic substitutions—this scaffold ensures predictable binding modes and selectivity studies. Ideal for focused library synthesis and late-stage cross-coupling.

Molecular Formula C8H7BrN4O2
Molecular Weight 271.07 g/mol
CAS No. 1501749-00-3
Cat. No. B1527951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
CAS1501749-00-3
Molecular FormulaC8H7BrN4O2
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CN2C=NC=C(C2=O)Br
InChIInChI=1S/C8H7BrN4O2/c1-5-11-7(15-12-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3
InChIKeyFKJDGIZFCVNVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one: A Multifunctional Heterocyclic Scaffold for Chemical Biology


5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS: 1501749-00-3) is a synthetic heterocyclic compound with the molecular formula C₈H₇BrN₄O₂ and a molecular weight of 271.07 g/mol . Its structure features a 3,4-dihydropyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry, functionalized with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker at the N3 position, and a bromine atom at the C5 position [1]. This combination of a hydrogen bond donor-acceptor system and a heavy halogen atom that can participate in halogen bonding makes it a versatile intermediate for developing targeted libraries of bioactive molecules, such as kinase inhibitors [REFS-2, REFS-3].

Procurement Risk Analysis for 5-Bromopyrimidinones: Why 1501749-00-3 is Not Interchangeable with Analogs


The specific arrangement of functional groups on the pyrimidinone core directly dictates the compound's reactivity and biological target engagement profile. Substituting the 3-methyl-1,2,4-oxadiazole or altering the position of the bromine atom will fundamentally change the molecule's electrostatic potential surface and its ability to form key interactions, such as the halogen bond between the C5-bromine and a backbone carbonyl observed in the PDE5 enzyme pocket [1]. Furthermore, commercial analogs like 5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS 1515197-31-5) or 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one (CAS 1540818-93-5) are provided with similar purity specifications (typically ≥95%) but possess different calculated partition coefficients (cLogP) and steric demands, which will lead to divergent outcomes in the same assay . Generic substitution without evaluating the specific geometry of the oxadiazole isomer and linker connectivity introduces significant risk of losing target activity or gaining off-target liabilities [1].

Quantitative Differentiation of 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one from its Closest Analogs


Structural Isomerism: The 1,2,4-Oxadiazole C5 vs C3 Connectivity Defines Key Binding Site Interactions

The target compound features a 1,2,4-oxadiazole ring connected via its 5-position to the pyrimidinone core. This exact regioisomer is crucial for mimicking specific nucleotide base interactions. In contrast, the commercially available isomer 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one (CAS 1540818-93-5) presents the oxadiazole to the target with a different spatial orientation [1]. While direct biological data for these two compounds in the same assay is not publicly available, the foundational SAR of 5-bromopyrimidin-4(3H)-one PDE5 inhibitors demonstrates that even minor alterations in the N3-substituent can drastically change inhibitory potency by over 100-fold [2]. The C5-connected oxadiazole of the target compound (CAS 1501749-00-3) offers a distinct nitrogen and oxygen atom arrangement that is critical for establishing the precise hydrogen bond network observed in crystallographic complexes.

Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Design

Halogen Bond Donor Capability: The C5-Bromo Substituent Engages in Specific Interactions That Alter Target Selectivity

The C5-bromo substituent is not just a heavy atom placeholder. X-ray co-crystal structures of congeneric 5-bromopyrimidin-4(3H)-one inhibitors bound to PDE5 reveal that this bromine atom acts as a halogen bond donor, forming a short (approx. 3.0-3.2 Å) and highly directional interaction with the backbone carbonyl oxygen of Ala628 in the active site [1]. This specific interaction is geometrically impossible for a chloro or methyl analog and is significantly weaker for a hydrogen atom. Replacing the bromine with a hydrogen (des-bromo) or a smaller halogen would ablate this interaction, potentially leading to a loss of selectivity for targets that do not present a compatible halogen bond acceptor at the same position.

Structural Biology Halogen Bonding Kinase Profiling

Physicochemical Benchmark: Calculated Lipophilicity and the 3-Methyl-1,2,4-Oxadiazole Motif Offer a Balanced ADME Profile In Silico

In silico profiling provides a quantitative basis for differentiating this compound from its more lipophilic analogs. The calculated partition coefficient (cLogP) for 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one is approximated at 0.52 . This value aligns with the optimal drug-likeness range (cLogP 0-3) and is substantially lower than the cLogP of the propyl analog 5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one (CAS 1515197-31-5), which is calculated at approximately 1.40 [1]. The lower lipophilicity of the target compound, conferred by the 3-methyl group on the oxadiazole, predicts superior aqueous solubility and a reduced risk of metabolic instability, while maintaining sufficient lipophilicity for passive membrane permeability. This balance is a key advantage when advancing a chemical probe towards in vivo studies.

Drug-Likeness Computational Chemistry Lead Optimization

Optimal Research Scenarios for Procuring 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one


Scaffold for Designing Selective Kinase Inhibitors via Bioisosteric Replacement

The target compound is ideally suited as a starting point for synthesizing focused libraries that explore the bioisosteric replacement of a nucleotide base or hinge-binding motif in kinase inhibitor design. The specific substitution pattern was modeled in phosphodiesterase (PDE5) crystallography studies, where the 5-bromopyrimidinone core and its N3 substituent made key interactions within the active site [1]. By procuring this exact scaffold, chemists can directly leverage existing crystallographic data (e.g., PDB 4I9Z) to design novel kinase inhibitors with predictable binding modes, an advantage not offered by regioisomeric forms.

Chemical Probe for Investigating Halogen Bonding Interactions in Target Validation

This compound is a superior choice for studies exploring the role of halogen bonding in drug-target interactions. The C5-bromine atom serves as a potent halogen bond donor, and its contribution to binding affinity can be directly interrogated by comparing it with its C5-hydrogen or C5-chloro analogs. The definitive, oriented interaction observed in the PDE5 crystal structure provides a foundational model for studying how such a contact can be used to achieve selectivity over other protein isoforms, a line of research supported by class-level SAR findings [2].

Synthetic Building Block for Dual-Targeting Hybrid Molecules

The bifunctional nature of the compound, presenting both an oxadiazole and a bromopyrimidinone moiety, makes it a valuable intermediate for constructing hybrid molecules with dual pharmacological activities. The 1,2,4-oxadiazole is a recognized pharmacophore for various biological targets, while the bromine atom provides a synthetic handle for late-stage functionalization via cross-coupling reactions. This inherent versatility lowers the synthetic burden compared to procuring separate, single-function building blocks, a fact reflected in its commercial availability as an advanced intermediate .

Quote Request

Request a Quote for 5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.